Elevated Lipophilicity (logP 1.71) vs. Pseudoephedrine (logP 1.05) Enhances Organic-Phase Extraction Efficiency
The target compound exhibits a predicted logP of 1.71 (ACD/Labs Percepta), which is 0.66 log units higher than that of the parent pseudoephedrine (logP 1.05) [1]. This 63% increase in the octanol‑water partition coefficient translates to a proportionally higher recovery in organic extraction solvents such as ethyl acetate or chloroform, a critical factor for trace-level analysis in biological matrices [1].
| Evidence Dimension | Octanol‑water partition coefficient (logP) as predictor of extraction efficiency |
|---|---|
| Target Compound Data | 1.71 (ACD/LogP predicted) |
| Comparator Or Baseline | Pseudoephedrine: 1.05 (DrugBank experimentally derived) |
| Quantified Difference | ΔlogP = +0.66; ~4.6× greater partitioning into octanol |
| Conditions | Predicted via ACD/Labs Percepta Platform; comparator value from DrugBank experimental logP |
Why This Matters
Higher logP directly improves analyte partitioning into the organic layer during liquid‑liquid extraction, reducing Limits of Quantification (LOQ) in GC‑MS and LC‑MS/MS methods.
- [1] DrugBank. Pseudoephedrine – LogP: 1.05. Available at: https://go.drugbank.com/drugs/DB00852 View Source
